N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14750768
InChI: InChI=1S/C22H22N4O4/c1-30-19-5-3-2-4-14(19)8-9-26-12-15(10-20(26)27)21(28)25-16-6-7-18-17(11-16)22(29)24-13-23-18/h2-7,11,13,15H,8-10,12H2,1H3,(H,25,28)(H,23,24,29)
SMILES:
Molecular Formula: C22H22N4O4
Molecular Weight: 406.4 g/mol

N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14750768

Molecular Formula: C22H22N4O4

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
IUPAC Name 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(4-oxo-3H-quinazolin-6-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C22H22N4O4/c1-30-19-5-3-2-4-14(19)8-9-26-12-15(10-20(26)27)21(28)25-16-6-7-18-17(11-16)22(29)24-13-23-18/h2-7,11,13,15H,8-10,12H2,1H3,(H,25,28)(H,23,24,29)
Standard InChI Key UNEDZZGSNDMKSS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CNC4=O

Introduction

N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential applications in various fields, particularly in pharmaceutical research. This compound combines a quinazoline core with a pyrrolidine moiety, which is linked to a 2-methoxyphenyl group. The presence of these diverse functional groups suggests a wide range of biological activities.

Biological Activity and Potential Applications

While specific biological activity data for N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is not detailed in the search results, compounds with similar quinazoline and pyrrolidine structures often exhibit a range of biological activities. These can include anti-inflammatory, anticancer, and neurological effects, depending on the specific substitutions and modifications.

Potential Biological ActivityPossible Mechanisms
Anti-inflammatoryInhibition of inflammatory pathways.
AnticancerInterference with cell proliferation or apoptosis pathways.
Neurological EffectsInteraction with neurotransmitter systems.

Synthesis and Chemical Stability

The synthesis of N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide would typically involve multi-step reactions starting from quinazoline precursors. The stability of the compound would depend on the conditions under which it is stored and handled, such as temperature, humidity, and exposure to light.

Synthetic StepsReagents and Conditions
Formation of Quinazoline CoreTypically involves condensation reactions.
Introduction of Pyrrolidine MoietyMay involve nucleophilic substitution or reductive amination.
Attachment of Methoxyphenyl GroupCould involve alkylation reactions.

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